Asiatic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

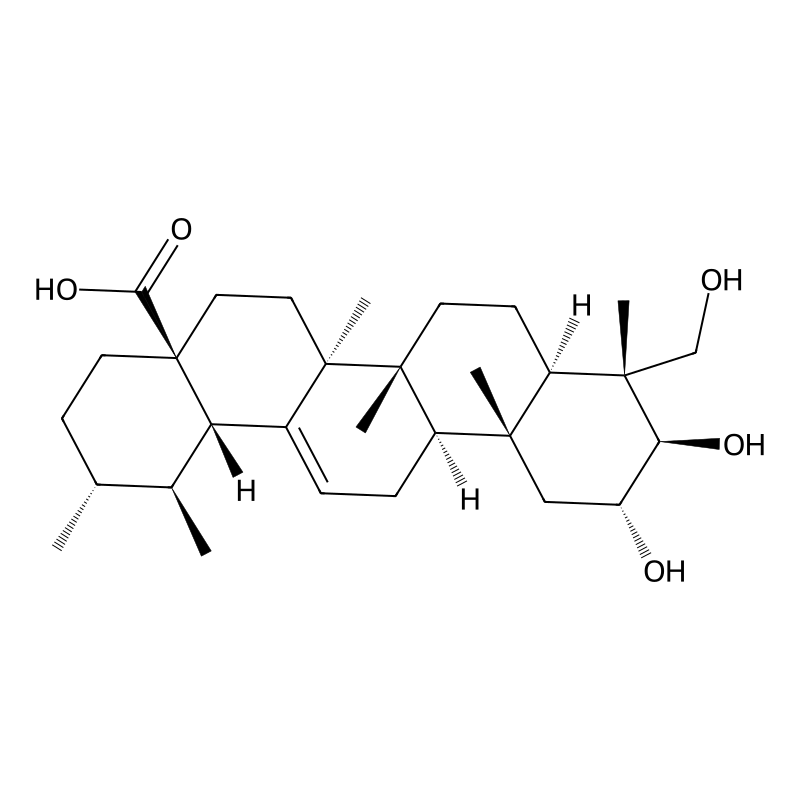

Asiatic Acid (CAS 464-92-6) is a highly purified, ursane-type pentacyclic triterpenoid aglycone isolated from Centella asiatica. Characterized by its unique 2α, 3β, 23-triol configuration and C-28 carboxylic acid, it serves as a premium active pharmaceutical ingredient (API) and a versatile precursor in medicinal chemistry [1]. Unlike crude botanical extracts, procurement of high-purity Asiatic Acid ensures precise dosing, high cellular permeability, and strict reproducibility. Its distinct structural handles and direct target engagement capabilities make it a critical material for advanced cosmeceutical formulations, targeted oncology drug discovery, and the synthesis of novel triterpenoid libraries [2].

References

- [1] Pharmacological Properties, Molecular Mechanisms, and Pharmaceutical Development of Asiatic Acid: A Pentacyclic Triterpenoid of Therapeutic Promise. Frontiers in Pharmacology (2018).

- [2] Anti-Planktonic and Anti-Biofilm Properties of Pentacyclic Triterpenes—Asiatic Acid and Ursolic Acid as Promising Antibacterial Future Pharmaceuticals. International Journal of Molecular Sciences (2022).

Generic substitution of Asiatic Acid with its precursor glycoside (Asiaticoside) or standardized botanical mixtures (such as TECA) fundamentally compromises assay reproducibility and formulation pharmacokinetics [1]. Asiaticoside is a bulky molecule that requires unpredictable in vivo or in situ enzymatic hydrolysis to release the active aglycone, introducing significant lag times and variable conversion rates in topical or cellular models [2]. Furthermore, substituting Asiatic Acid with closely related in-class aglycones like Ursolic Acid removes the critical C-2 and C-23 hydroxyl groups. This structural deficit drastically reduces the available sites for chemical derivatization, altering the compound's hydrogen-bonding network, solubility profile, and target binding affinity in drug discovery workflows [3].

References

- [1] Pharmacological Properties, Molecular Mechanisms, and Pharmaceutical Development of Asiatic Acid: A Pentacyclic Triterpenoid of Therapeutic Promise. Frontiers in Pharmacology (2018).

- [2] Biopharmaceutical and pharmacokinetic characterization of Asiatic acid in Centella asiatica as determined by a sensitive and robust HPLC-MS method. Journal of Ethnopharmacology (2013).

- [3] Anti-Planktonic and Anti-Biofilm Properties of Pentacyclic Triterpenes—Asiatic Acid and Ursolic Acid as Promising Antibacterial Future Pharmaceuticals. International Journal of Molecular Sciences (2022).

Direct Target Affinity: EGFR Tyrosine Kinase Inhibition

In direct target engagement assays for wild-type EGFR, the isolated aglycone Asiatic Acid demonstrates an IC50 of 0.035 nM, whereas the glycoside Asiaticoside exhibits an IC50 of >80 nM[1]. This represents a greater than 2000-fold increase in inhibitory potency for Asiatic Acid.

| Evidence Dimension | Wild-type EGFR Kinase IC50 |

| Target Compound Data | Asiatic Acid: 0.035 ± 0.002 nM |

| Comparator Or Baseline | Asiaticoside: >80 nM |

| Quantified Difference | >2000-fold higher inhibitory potency |

| Conditions | In vitro kinase inhibition assay |

For oncology drug discovery, the aglycone is strictly required for direct target engagement, rendering the glycoside ineffective as a direct substitute.

Precursor Versatility for Chemical Derivatization

Asiatic Acid possesses a 2α, 3β, 23-triol configuration, providing three distinct hydroxyl sites on the A-ring and C-23 for chemical modification, in addition to the C-28 carboxylic acid [1]. In contrast, the common baseline comparator Ursolic Acid contains only a single 3β-hydroxyl group [2].

| Evidence Dimension | Available hydroxyl functional groups for synthesis |

| Target Compound Data | Asiatic Acid: Three hydroxyls (2α, 3β, 23-triol) |

| Comparator Or Baseline | Ursolic Acid: One hydroxyl (3β-OH) |

| Quantified Difference | 3x more reactive hydroxyl sites on the A-ring/C-23 |

| Conditions | Medicinal chemistry scaffold selection |

Buyers synthesizing novel triterpenoid libraries must select Asiatic Acid to access multiple functionalization sites not present on standard ursolic acid, enabling complex conjugations.

Formulation Predictability vs. Botanical Mixtures

Procuring isolated, >95% pure Asiatic Acid eliminates the compositional variability inherent in Titrated Extract of Centella asiatica (TECA), which typically consists of a fixed but complex ratio of 40% Asiaticoside, 30% Madecassic Acid, and only 30% Asiatic Acid [1]. Utilizing the pure compound removes the 70% non-target triterpenoid fraction.

| Evidence Dimension | Compositional purity and active consistency |

| Target Compound Data | Pure Asiatic Acid: >95% target compound |

| Comparator Or Baseline | TECA (Titrated Extract): 30% Asiatic Acid (mixed with 70% other centelloids) |

| Quantified Difference | Eliminates 70% non-target fraction and batch-to-batch ratio drift |

| Conditions | Industrial formulation and mechanistic pharmacological assays |

Procurement of the isolated compound is mandatory for single-agent mechanistic validation and strict quality control in advanced cosmeceutical manufacturing.

Direct Bioavailability and Cellular Permeability

Asiatic Acid is the active aglycone with a molecular weight of 488.7 g/mol , allowing for direct cellular permeability [1]. Its glycoside counterpart, Asiaticoside (MW ~959 g/mol ), is a bulky prodrug that requires hydrolytic degradation of its sugar moiety to become pharmacologically active[1], introducing unpredictable conversion kinetics.

| Evidence Dimension | Molecular Weight and Hydrolysis Requirement |

| Target Compound Data | Asiatic Acid: MW 488.7 g/mol (direct permeability) |

| Comparator Or Baseline | Asiaticoside: MW ~959 g/mol (requires hydrolytic cleavage) |

| Quantified Difference | ~49% reduction in molecular weight; bypasses enzymatic activation |

| Conditions | Topical application and in vitro cellular models |

Formulators and researchers require the pre-cleaved aglycone to ensure immediate cellular uptake and consistent dose-response without relying on variable local enzymatic activity.

Oncology Drug Discovery (Kinase Inhibitors)

Utilizing Asiatic Acid as a highly potent, structurally modifiable scaffold for developing targeted EGFR inhibitors in non-small cell lung cancer (NSCLC) models, where the aglycone's superior target affinity is critical [1].

Advanced Cosmeceutical Formulation

Incorporation into premium skin-barrier repair and anti-aging topicals where the low molecular weight aglycone is required for direct dermal penetration and immediate collagen synthesis stimulation without requiring enzymatic cleavage [2].

Triterpenoid Library Synthesis

Serving as a versatile starting material for medicinal chemists designing highly soluble amino-acid conjugates or A-ring heterocyclic derivatives, leveraging its unique 2,3,23-triol system compared to standard ursolic acid[3].

Mechanistic Pharmacological Assays

Deployment in in vitro neuroprotective and hepatoprotective screening where >95% single-molecule purity is required to isolate the specific effects of the aglycone from the confounding variables of crude Centella asiatica mixtures (TECA) [2].

References

- [1] Asiatic Acid from Centella asiatica as a Potent EGFR Tyrosine Kinase Inhibitor with Anticancer Activity in NSCLC Cells Harboring Wild-Type and T790M-Mutated EGFR. Molecules (2023).

- [2] Pharmacological Properties, Molecular Mechanisms, and Pharmaceutical Development of Asiatic Acid: A Pentacyclic Triterpenoid of Therapeutic Promise. Frontiers in Pharmacology (2018).

- [3] Anti-Planktonic and Anti-Biofilm Properties of Pentacyclic Triterpenes—Asiatic Acid and Ursolic Acid as Promising Antibacterial Future Pharmaceuticals. International Journal of Molecular Sciences (2022).

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Therapeutic Uses

/EXPL THER/ Asiatic acid, a triterpene of Centella asiatica (L.) Urban (Umbelliferae), has been patented as a treatment for dementia and an enhancer of cognition by the Hoechst Aktiengesellschaft.

/EXPL/ Parkinson's disease (PD) is a progressive neurodegenerative disorder with a prevalence of 1-2% in people over the age of 50. Mitochondrial dysfunction occurred in PD patients showing a 15-30% loss of activity in complex I. Asiatic acid (AA), a triterpenoid, is an antioxidant and used for depression treatment, but the effect of AA against PD-like damage has never been reported. In the present study, we investigated the protective effects of AA against H(2)O(2) or rotenone-induced cellular injury and mitochondrial dysfunction in SH-SY5Y cells. Mitochondrial membrane potential (MMP) and the expression of voltage-dependent anion channel (VDAC) were detected with or without AA pretreatment following cellular injury to address the possible mechanisms of AA neuroprotection. The results showed that pre-treatment of AA (0.01-100 nM) protected cells against the toxicity induced by rotenone or H(2)O(2). In addition, MMP dissipation occurred following the exposure of rotenone, which could be prevented by AA treatment. More interestingly, pre-administration of AA inhibited the elevation of VDAC mRNA and protein levels induced by rotenone(100 nM) or H(2)O(2) (300 muM).These data indicate that AA could protect neuronal cells against mitochondrial dysfunctional injury and suggest that AA might be developed as an agent for PD prevention or therapy.

/EXPL/ Asiaticoside (AS) derivatives were tested for potential protective effects against Abeta-induced cell death. Of the 28 AS derivatives tested, asiatic acid (AA), asiaticoside 6 (AS6), and SM2 showed strong inhibition of Abeta-induced death of B103 cells at 1 microM. The three AS derivatives were further tested for their effects on free radical injury and apoptosis. All three AS derivatives reduced H(2)O(2)-induced cell death and lowered intracellular free radical concentration, but AA showed the strongest protection. In contrast, SM2 was the most effective blocker of staurosporine-induced apoptosis. These results suggest that the three AS derivatives block Abeta toxicity by acting through different cellular mechanisms. When applied to hippocampal slices, AA, SM2, and AS6 did not alter n-methyl-D-aspartic acid (NMDA) or non-NMDA receptor-mediated synaptic transmission, paired-pulse facilitation or induction of long-term potentiation in the field CA1. These results indicate that the three AS derivatives do not alter physiological properties of the hippocampus at the concentration that blocks Abeta-induced cell death. Therefore AS6, AA, and SM2 can be regarded as reasonable candidates for a therapeutic Alzheimer's disease drug that protects neurons from Abeta toxicity.

For more Therapeutic Uses (Complete) data for ASIATIC ACID (6 total), please visit the HSDB record page.

Mechanism of Action

The aim of this study was to evaluate the effect of the chloroform extract of Terminalia catappa L. leaves (TCCE) on carbon tetrachloride (CCl(4))-induced acute liver damage and D-galactosamine (D-GalN)-induced hepatocyte injury. Moreover, the effects of ursolic acid and asiatic acid, two isolated components of TCCE, on mitochondria and free radicals were investigated to determine the mechanism underlying the action of TCCE on hepatotoxicity. In the acute hepatic damage test, remarkable rises in the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.7- and 2.0-fold) induced by CCl(4) were reversed and significant morphological changes were lessened with pre-treatment with 50 and 100 mg kg(-1) TCCE. In the hepatocyte injury experiment, the increases in ALT and AST levels (1.9- and 2.1-fold) in the medium of primary cultured hepatocytes induced by D-GalN were blocked by pre-treatment with 0.05, 0.1, 0.5 g L(-1) TCCE. In addition, Ca(2+)-induced mitochondrial swelling was dose-dependently inhibited by 50-500 microM ursolic acid and asiatic acid. Both ursolic acid and asiatic acid, at concentrations ranging from 50 to 500 microM, showed dose-dependent superoxide anion and hydroxyl radical scavenging activity. It can be concluded that TCCE has hepatoprotective activity and the mechanism is related to protection of liver mitochondria and the scavenging action on free radicals.

This study first investigates the anticancer effect of asiatic acid in two human breast cancer cell lines, MCF-7 and MDA-MB-231. Asiatic acid exhibited effective cell growth inhibition by inducing cancer cells to undergo S-G2/M phase arrest and apoptosis. Blockade of cell cycle was associated with increased p21/WAF1 levels and reduced amounts of cyclinB1, cyclinA, Cdc2, and Cdc25C in a p53-independent manner. Asiatic acid also reduced Cdc2 function by increasing the association of p21/WAF1/Cdc2 complex and the level of inactivated phospho-Cdc2 and phospho-Cdc25C. Asiatic acid treatment triggered the mitochondrial apoptotic pathway indicated by changing Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation, but it did not act on Fas/Fas ligand pathways and the activation of caspase-8. We also found that mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase (ERK1/2), and p38, but not c-Jun NH2-terminal kinase (JNK), are critical mediators in asiatic acid-induced cell growth inhibition. U0126 [1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene] or SB203580 [4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole], specific inhibitors of mitogen-activated protein kinase kinase and p38 kinase activities, significantly decreased or delayed apoptosis. Asiatic acid was likely to confine the breast cancer cells in the S-G2/M phase mainly through the p38 pathway, because both SB203580 and p38 small interfering RNA (siRNA) inhibition significantly attenuated the accumulation of inactive phospho-Cdc2 and phospho-Cdc25C proteins and the cell numbers of S-G2/M phase. Moreover, U0126 and ERK siRNA inhibition completely suppressed asiatic acid-induced Bcl-2 phosphorylation and Bax up-regulation, and caspase-9 activation. Together, these results imply a critical role for ERK1/2 and p38 but not JNK, p53, and Fas/Fas ligand in asiatic acid-induced S-G2/M arrest and apoptosis of human breast cancer cells.

Asiatic acid (AA) is a pentacyclic triterpene found in Centella asiatica. In the present study, the mechanism of anticancer effect of AA on skin cancer was investigated. AA decreased viability and induced apoptosis in human melanoma SK-MEL-2 cells in a time- and dose-dependent manner. AA also markedly increased intracellular reactive oxygen species (ROS) level and enhanced the expression of Bax but not Bcl-2 protein in the cells. In addition, AA-induced activation of caspase-3 activity in a dose-dependent manner. Pretreatment with Trolox, an antioxidant, significantly blocked the induction of Bax and activation of caspase-3 in AA-treated cells. Furthermore, Ac-DEVD-CHO, a specific caspase-3 inhibitor, and Trolox prevented the AA-induced apoptosis. AA did not elevate p53 nuclear protein levels that are present in a mutant form in SK-MEL-2 cells. These results suggest that AA-induced apoptosis may be mediated through generation of ROS, alteration of Bax/Bcl-2 ratio and activation of caspase-3, but p53-independent. These results further suggest that AA may be a good candidate for the therapeutic intervention of human skin cancer.

For more Mechanism of Action (Complete) data for ASIATIC ACID (6 total), please visit the HSDB record page.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

The comparative steady-state bioavailability of asiatic acid was studied in 12 healthy male and female volunteers following oral administration of approximately equimolar doses of either asiatic acid (12 mg) or the glycoside derivative of asiatic acid, asiaticoside (24 mg). Both asiatic acid and asiaticoside are constituents of the marketed dermatological product Madecassol. Asiaticoside is converted in vivo to asiatic acid by hydrolytic cleavage of the sugar moiety. Steady-state AUC0-12hr values for asiatic acid on either regimen were similar (614 +/- 250 ng.hr/mL following asiatic acid compared to 606 +/- 316 ng.hr/mL following asiaticoside) indicating comparable bioavailability for asiatic acid with the two ingredients at approximately equimolar doses. Since asiatic acid is considered to be the most therapeutically active ingredient of Madecassol, the current data suggest that the therapeutic effects of asiaticoside may be mediated through conversion to asiatic acid.

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Collagenic

CLASSES: Natural products; triterpenoids

Analytic Laboratory Methods

Interactions

Asiatic acid, a pentacyclic triterpene, has been reported to induce apoptosis of various human cancer cells. In the present study, we assessed the anti-tumor promoting effect of asiatic acid against 12-O-tetradecanoylphorbol 13-acetate (TPA)-mediated skin tumorigenesis in 7,12-dimethylbenz[a]anthracene (DMBA)-initiated ICR mice. Topical application of asiatic acid prior to each application of TPA resulted in a significant reduction in skin tumor formation. We also found that pre-application of asiatic acid alleviated TPA-induced [3H]thymidine incorporation, which is a conventional marker for skin tumor promotion. In addition, asiatic acid inhibited the TPA-induced generation of nitric oxide (NO) and expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), which are known to play important roles in tumor growth, especially in the promotion stage. In addition, topical application of aminoguanidine (AG), a selective iNOS inhibitor, and N(G)-nitro-L-arginine-methyl ester (NAME), another iNOS inhibitor, 30 min prior to TPA treatment significantly inhibited the TPA-induced COX-2 expression. These results suggest that asiatic acid may exert anti-tumorigenesis through inhibitory actions in NO and COX-2 signals.

Asiatic acid and corosolic acid are two natural products identified as biofilm inhibitors in a biofilm inhibition assay. We evaluated the activities of these two compounds on Pseudomonas aeruginosa biofilms grown in rotating disk reactors (RDRs) in combination with tobramycin and ciprofloxacin. To determine the ruggedness of our systems, the antibiotic susceptibilities of these biofilms were assessed with tobramycin and ciprofloxacin. The biofilm bacteria produced in the RDR were shown to display remarkable tolerance to 10 mug/ml of ciprofloxacin, thus mimicking the tolerance observed in recalcitrant bacterial infections. These studies further demonstrate that a nonmucoid strain of P. aeruginosa can form a biofilm that tolerates ciprofloxacin at clinically relevant concentrations. Neither asiatic acid nor corosolic acid reduced the viable cell density of P. aeruginosa biofilms. However, both compounds increased the susceptibility of biofilm bacteria to subsequent treatment with tobramycin, suggesting asiatic acid and corosolic acid to be compounds that potentiate the activity of antibiotics. A similar statistical interaction was observed between ciprofloxacin and subsequent treatment with tobramycin.

...The protective effects and mechanism of triterpenoids on primarily cultured rat hepatocytes injured by D-galactosamine (D-GalN) or carbon tetrachloride (CCl4) /were investigated/. Rat hepatocytes were isolated by two-step collagenase perfusion and cultured in RPMI 1640 medium. Protective effects of asiatic acid (AA) and beta-glycyrrhetinic acid (GA) were evaluated on hepatocytes injured by D-GalN (2 mmol/L) or CCl4 (10 mmol/L). Cell morphology was observed by light microscope, cell viability was measured by MTT assay, AST and LDH were determined by an automatic analyzer. Fluorescence assay was applied to test reactive oxygen species (ROS), nitric oxide end products (NOx) and reduced glutathione (GSH), and JC-1 staining was used to determine mitochondria membrane potential (DeltaPsim). AST and LDH in medium were decreased when treated with AA and GA after D-GalN injury (P<0.05), furthermore AA enhanced the hepatocyte viability (P<0.05). Moreover, AA and GA significantly reduced ROS and NOx generation, and ameliorated DeltaPsim lost induced by D-GalN. AA also inhibited GSH decrease due to D-GalN and CCl4 treatment. Both AA and GA could protect hepatocytes from D-GalN and CCl4 injuries, which is associated with reducing intracellular ROS and NOx, reversing GSH depression and ameliorating DeltaPsim lost.

A new coumaroyl triterpene, 3-O-trans-p-coumaroyl actinidic acid (1), as well as five known triterpenes, ursolic acid (2), 23-hydroxyursolic acid (3), corosolic acid (4), asiatic acid (5) and betulinic acid (6) were isolated from an EtOAc-soluble extract of the roots of Actinidia arguta. The structure of compound 1 was elucidated from interpretation of the spectroscopic data, particularly by extensive 1D and 2D NMR studies. All the isolates (1-6) were evaluated in vitro for their inhibitory activities on pancreatic lipase (PL). Of the isolates, the new compound 1 possessed the highest inhibitory activity on PL, with an IC(50) of 14.95 microM, followed by ursolic acid (2, IC(50) = 15.83 microM). The other four triterpenes (3-6) also showed significant PL inhibitory activity, with IC(50) values ranging from 20.42 to 76.45 microM.

Dates

2: Yan SL, Yang HT, Lee YJ, Lin CC, Chang MH, Yin MC. Asiatic acid ameliorates hepatic lipid accumulation and insulin resistance in mice consuming a high-fat diet. J Agric Food Chem. 2014 May 21;62(20):4625-31. doi: 10.1021/jf501165z. Epub 2014 May 6. PubMed PMID: 24779966.

3: Bunbupha S, Pakdeechote P, Kukongviriyapan U, Prachaney P, Kukongviriyapan V. Asiatic Acid Reduces Blood Pressure by Enhancing Nitric Oxide Bioavailability with Modulation of eNOS and p47(phox) Expression in l-NAME-induced Hypertensive Rats. Phytother Res. 2014 Apr 11. doi: 10.1002/ptr.5156. [Epub ahead of print] PubMed PMID: 24723332.

4: Chen JY, Chen JY, Xu QW, Xu H, Huang ZH. Asiatic acid promotes p21(WAF1/CIP1) protein stability through attenuation of NDR1/2 dependent phosphorylation of p21(WAF1/ CIP1) in HepG2 human hepatoma cells. Asian Pac J Cancer Prev. 2014;15(2):963-7. PubMed PMID: 24568526.

5: Yuan JP, Lu JM, Lu Y. [The protective effect of asiatic acid against oxygen-glucose deprivation/reoxygenation injury of PC12 cells]. Yao Xue Xue Bao. 2013 Nov;48(11):1738-42. Chinese. PubMed PMID: 24475715.

6: Pakdeechote P, Bunbupha S, Kukongviriyapan U, Prachaney P, Khrisanapant W, Kukongviriyapan V. Asiatic acid alleviates hemodynamic and metabolic alterations via restoring eNOS/iNOS expression, oxidative stress, and inflammation in diet-induced metabolic syndrome rats. Nutrients. 2014 Jan 16;6(1):355-70. doi: 10.3390/nu6010355. PubMed PMID: 24441717; PubMed Central PMCID: PMC3916866.

7: Wei J, Huang Q, Huang R, Chen Y, Lv S, Wei L, Liang C, Liang S, Zhuo L, Lin X. Asiatic acid from Potentilla chinensis attenuate ethanol-induced hepatic injury via suppression of oxidative stress and Kupffer cell activation. Biol Pharm Bull. 2013;36(12):1980-9. PubMed PMID: 24432383.

8: Zhang J, Ai L, Lv T, Jiang X, Liu F. Asiatic acid, a triterpene, inhibits cell proliferation through regulating the expression of focal adhesion kinase in multiple myeloma cells. Oncol Lett. 2013 Dec;6(6):1762-1766. Epub 2013 Oct 1. PubMed PMID: 24260073; PubMed Central PMCID: PMC3834345.

9: Bian D, Zhang J, Wu X, Dou Y, Yang Y, Tan Q, Xia Y, Gong Z, Dai Y. Asiatic acid isolated from Centella asiatica inhibits TGF-β1-induced collagen expression in human keloid fibroblasts via PPAR-γ activation. Int J Biol Sci. 2013 Oct 25;9(10):1032-42. doi: 10.7150/ijbs.7273. eCollection 2013. PubMed PMID: 24250248; PubMed Central PMCID: PMC3831116.

10: Xu C, Wang W, Xu M, Zhang J. Asiatic acid ameliorates tubulointerstitial fibrosis in mice with ureteral obstruction. Exp Ther Med. 2013 Sep;6(3):731-736. Epub 2013 Jul 2. PubMed PMID: 24137256; PubMed Central PMCID: PMC3786849.

Explore Compound Types